1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,4-difluorobenzyl)piperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuro[3,2-d]pyrimidine core, along with the piperidinecarboxamide moiety, makes this compound a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to yield benzofuro[3,2-b]pyridines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of fungal cell membranes .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds have a different fused ring system but exhibit similar biological properties.
2-Alkoxy(aryloxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These derivatives are known for their fungicidal activities and share a similar core structure.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,4-DIFLUOROBENZYL)-3-PIPERIDINECARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H20F2N4O2 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,4-difluorophenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O2/c24-16-8-7-14(18(25)10-16)11-26-23(30)15-4-3-9-29(12-15)22-21-20(27-13-28-22)17-5-1-2-6-19(17)31-21/h1-2,5-8,10,13,15H,3-4,9,11-12H2,(H,26,30) |
InChI Key |
JFAFIZULRMNDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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